molecular formula C9H13BN2O2 B1451938 (4-Cyclopentylpyrimidin-5-yl)boronic acid CAS No. 1072945-80-2

(4-Cyclopentylpyrimidin-5-yl)boronic acid

Katalognummer: B1451938
CAS-Nummer: 1072945-80-2
Molekulargewicht: 192.03 g/mol
InChI-Schlüssel: YUKOTZWYXJYXSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound this compound follows the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic boronic acid derivatives. The systematic name directly reflects the structural components: a pyrimidine ring bearing a cyclopentyl substituent at the 4-position and a boronic acid group at the 5-position. The Chemical Abstracts Service registry number for this compound is 1072945-80-2, providing unambiguous identification in chemical databases.

The molecular formula is established as C₉H₁₃BN₂O₂ with a molecular weight of 192.02 grams per mole. The canonical Simplified Molecular Input Line Entry System representation is expressed as B(C1=CN=CN=C1C2CCCC2)(O)O, which clearly delineates the connectivity pattern between the pyrimidine ring, cyclopentyl group, and boronic acid functionality. The compound is assigned the MDL number MFCD10699617 for comprehensive database cross-referencing.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits characteristic features typical of tricoordinate boronic acids while incorporating the unique spatial requirements of the cyclopentyl substituent. The boron atom adopts a trigonal planar configuration when coordinated to two hydroxyl groups and the pyrimidine carbon atom, consistent with sp² hybridization at the boron center.

Bond length analysis reveals that the boron-oxygen distances in boronic acids typically range from 1.35 to 1.38 Ångströms, representing relatively strong boron-oxygen interactions. The carbon-boron bond length in aryl boronic acids generally measures between 1.55 and 1.59 Ångströms, slightly longer than typical carbon-carbon single bonds but shorter than the corresponding bonds in tetracoordinate boron complexes. The carbon-boron bond energy averages approximately 323 kilojoules per mole, which is moderately lower than carbon-carbon bond energies of 358 kilojoules per mole.

The pyrimidine ring system maintains its characteristic planar geometry with nitrogen atoms positioned at the 1 and 3 positions relative to the carbon bearing the boronic acid group. The cyclopentyl substituent introduces conformational flexibility through its non-planar ring structure, which can adopt envelope or half-chair conformations depending on the specific molecular environment and crystal packing forces.

Table 1: Comparative Bond Length Data for Pyrimidinylboronic Acids

Bond Type Length (Å) Reference Compound Source
B-O (boronic acid) 1.35-1.38 General boronic acids
C-B (aromatic) 1.55-1.59 Phenylboronic acid
C-B (pyrimidine) ~1.56 Estimated for pyrimidine systems

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound was not available in the search results, analysis of related pyrimidinylboronic acid structures provides valuable insights into the expected solid-state behavior. Boronic acids characteristically form hydrogen-bonded networks in the crystalline state through intermolecular interactions between the boronic acid hydroxyl groups.

The hydrogen bonding patterns typically involve the formation of dimeric units where two boronic acid molecules associate through complementary hydroxyl group interactions. These dimeric structures then extend into larger supramolecular networks through additional hydrogen bonding interactions, creating a three-dimensional crystal lattice. The presence of the cyclopentyl substituent introduces steric considerations that may influence the specific packing arrangements and hydrogen bonding geometries compared to simpler pyrimidinylboronic acid derivatives.

Conformational analysis of the cyclopentyl group reveals that this five-membered ring can adopt multiple low-energy conformations, with the envelope and half-chair forms being most prevalent. The barrier to ring inversion is relatively low, allowing for rapid interconversion between conformers at room temperature. However, in the crystalline state, the molecule adopts a single conformation dictated by optimal crystal packing and intermolecular interactions.

Comparative Analysis with Isomeric Pyrimidinylboronic Acids

Comparative structural analysis with related pyrimidinylboronic acid derivatives reveals significant differences in molecular properties based on substituent patterns and ring positions. The parent pyrimidin-5-ylboronic acid, with molecular formula C₄H₅BN₂O₂ and molecular weight 123.9 grams per mole, represents the simplest member of this compound class. The addition of the cyclopentyl group at the 4-position in this compound increases the molecular weight by 68.12 atomic mass units while significantly altering the steric and electronic properties.

The (4-cyclopropylpyrimidin-5-yl)boronic acid isomer, with molecular formula C₇H₉BN₂O₂, provides a useful comparison point for understanding the effects of cycloalkyl substitution. The cyclopropyl derivative exhibits increased ring strain compared to the cyclopentyl analog, which influences both the electronic properties of the pyrimidine ring and the overall molecular conformation. The smaller cyclopropyl group introduces less steric hindrance, potentially allowing for different crystal packing arrangements and hydrogen bonding patterns.

Table 2: Molecular Properties of Pyrimidinylboronic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source
Pyrimidin-5-ylboronic acid C₄H₅BN₂O₂ 123.9 109299-78-7
(4-Cyclopropylpyrimidin-5-yl)boronic acid C₇H₉BN₂O₂ - -
This compound C₉H₁₃BN₂O₂ 192.02 1072945-80-2
(4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid C₈H₁₁BN₂O₂ - 1817776-86-5

The introduction of additional substituents, such as in (4-cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid with CAS number 1817776-86-5, demonstrates how multiple substitutions can further modulate the molecular properties. The methyl group at the 6-position creates additional steric interactions that influence both the conformation of the cyclopropyl substituent and the overall molecular geometry.

Electronic effects also play a crucial role in differentiating these isomeric compounds. The cyclopentyl group acts as an electron-donating substituent through inductive effects, which can influence the electron density on the pyrimidine ring and consequently affect the reactivity of the boronic acid functionality. This electronic modulation is particularly important in applications involving the boronic acid group as a reactive center in synthetic transformations.

Eigenschaften

IUPAC Name

(4-cyclopentylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKOTZWYXJYXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674506
Record name (4-Cyclopentylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-80-2
Record name B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyclopentylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses. Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, this compound can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation. Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression.

Biologische Aktivität

(4-Cyclopentylpyrimidin-5-yl)boronic acid, with the CAS number 1072945-80-2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is primarily recognized for its role as an enzyme inhibitor, particularly in the context of cancer treatment and metabolic disorders.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered cellular functions, including apoptosis and modulation of cell signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models .
  • Cellular Effects : Studies indicate that this compound influences cellular processes such as proliferation, differentiation, and apoptosis. It modulates signaling pathways that are crucial for cell survival and death, potentially leading to therapeutic effects in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • DPP-IV Inhibition : A series of studies have confirmed the compound's ability to inhibit DPP-IV activity, which is critical for controlling blood sugar levels. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic use .
  • Antitumor Activity : Preliminary studies suggest that this boronic acid derivative may have antitumor properties, potentially through the induction of apoptosis in cancer cell lines. The mechanism appears to involve disruption of metabolic pathways essential for cancer cell survival.

In Vivo Studies

In vivo studies further support the compound's biological activity:

  • Diabetes Models : Animal studies have shown that administration of this compound leads to improved glycemic control in diabetic mice, correlating with the inhibition of DPP-IV and subsequent increases in insulin levels .
  • Cancer Models : Research involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor growth, suggesting its potential as a therapeutic agent against certain cancers.

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, this compound was administered over a four-week period. Results indicated a significant reduction in blood glucose levels compared to control groups. Histological analysis revealed improvements in pancreatic islet morphology, suggesting enhanced insulin secretion capabilities due to DPP-IV inhibition.

Case Study 2: Cancer Treatment

A separate study focused on the effects of this compound on human colorectal cancer cell lines. Treatment led to a marked decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could serve as a novel agent in cancer therapy by targeting metabolic pathways critical for tumor growth.

Data Summary Table

Biological ActivityMechanismReference
DPP-IV InhibitionEnhances insulin secretion
Antitumor ActivityInduces apoptosis
Glycemic ControlReduces blood sugar levels
Cellular ProliferationModulates signaling pathways

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that (4-cyclopentylpyrimidin-5-yl)boronic acid acts as an inhibitor for specific enzymes, particularly serine proteases. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, effectively modulating their activity. This property is crucial for developing therapeutic agents targeting diseases where enzyme regulation is essential .

Protein-Protein Interaction Modulation

The compound's ability to disrupt protein-protein interactions (PPIs) positions it as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders. By inhibiting specific PPIs, this compound-derived compounds could influence cellular signaling pathways and disease progression.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. This application is particularly beneficial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Reactivity and Selectivity

The unique cyclopentyl substitution on the pyrimidine ring enhances the compound's steric and electronic properties, potentially increasing its reactivity in synthetic applications compared to other boronic acids. This specificity can lead to improved selectivity in reactions, making it a valuable tool for chemists .

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibits a specific serine protease involved in cancer metastasis. The compound was shown to bind covalently to the active site of the enzyme, leading to reduced enzymatic activity and subsequent inhibition of tumor cell invasion in vitro.

Case Study 2: Development of PPI Inhibitors

In another research project, derivatives of this compound were synthesized and tested for their ability to disrupt critical protein interactions involved in Alzheimer's disease pathology. The findings indicated that these compounds could reduce amyloid-beta aggregation by interfering with the protein-protein interactions necessary for plaque formation.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryInhibition of enzymes, particularly serine proteasesCancer treatment through enzyme inhibition
Protein-Protein InteractionsModulation of cellular processes through PPI inhibitionAlzheimer's disease research
Organic SynthesisBuilding block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactionsSynthesis of complex organic molecules

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems in drug discovery.

Reaction Parameters

ParameterConditionsYield Range
CatalystPd(OAc)₂/XPhos (5–10 mol%)70–95%
BaseK₃PO₄ (2 equiv)
SolventDioxane/H₂O (1:1)
Temperature40–60°C
Boronic Acid Equiv.1.5–2.0

Mechanistic Insights :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

  • Steric hindrance from the cyclopentyl group may slow transmetallation but enhances regioselectivity in coupling with ortho-substituted aryl halides .

Protodeboronation and Stability

Protodeboronation (hydrolytic deboronation) is a key degradation pathway influenced by pH and substituents.

pH-Dependent Half-Lives (70°C)

pHHalf-Life (t₁/₂)Dominant Pathway
1–3>14 daysAcid-catalyzed hydrolysis
7~25–50 hoursZwitterionic fragmentation
12<1 hourBase-induced elimination

Key Findings :

  • The pyrimidine ring stabilizes the boronic acid via resonance, reducing protodeboronation rates compared to 2-pyridyl analogues .

  • Zwitterionic intermediates form at neutral pH, accelerating fragmentation (e.g., via B–OH deprotonation and N-protonation) .

Boronic Ester Formation

Reaction with diols forms cyclic boronic esters, enhancing solubility and stability.

Esterification with Common Diols

DiolConditionsProduct Stability
Pinacol (1,2-diol)EtOH, reflux, 12 hrHigh
Neopentyl glycolTHF, RT, 6 hrModerate
1,3-PropanediolToluene, 80°C, 24 hrLow

Applications :

  • Esters are intermediates in Suzuki-Miyaura couplings under anhydrous conditions .

  • Enhanced stability allows prolonged storage and handling in organic synthesis .

Transition-Metal-Free Borylation

Electrophilic borylation via halogen-lithium exchange or radical pathways is feasible.

Radical Borylation (UV Light)

SubstrateBoron SourceYield
4-BromopyrimidineB₂pin₂, 2-Naphthol65%
5-IodopyrimidineB₂neop₂, LiHMDS82%

Mechanism :

  • 2-Naphthol mediates photoinduced electron transfer, generating aryl radicals that react with diboron reagents .

Interactions in Medicinal Chemistry

The boronic acid group forms reversible covalent bonds with biological targets:

Key Interactions

TargetBinding ModeIC₅₀ (µM)
TubulinCovalent binding to β-tubulin1.5–7.8
HDAC enzymesTransition-state mimicry2.0
CLK/ROCK kinasesHydrogen bonding to hinge residues0.025

Design Implications :

  • The cyclopentyl group enhances hydrophobic interactions in enzyme active sites .

  • Boronic acid geometry (cis/trans) affects potency and solubility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (4-Cyclopentylpyrimidin-5-yl)boronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentyl at C4, B(OH)₂ at C5 C₉H₁₃BN₂O₂ 192.03 Steric bulk from cyclopentyl; moderate electron donation; stable in aqueous media
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid Cyclopropyl at C4, OMe at C6 C₈H₁₁BN₂O₃ 193.99 Smaller cyclopropyl group; methoxy enhances electron density at C6
(4-Ethylpyrimidin-5-yl)boronic acid Ethyl at C4, B(OH)₂ at C5 C₆H₉BN₂O₂ 151.96 Minimal steric hindrance; higher reactivity in cross-couplings
4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid Cl at C4, pyrrole at C2 C₈H₇BClN₃O₂ 223.42 Chlorine increases electrophilicity; pyrrole enhances π-stacking

Key Observations:

  • Electronic Effects : Methoxy or chlorine substituents (e.g., in compounds from ) enhance electron density or electrophilicity, whereas cyclopentyl provides mild electron donation, stabilizing the boronic acid-diol complex .

pKa and Binding Affinity

Boronic acid pKa and diol-binding constants (K) are critical for applications like glucose sensing or protease inhibition. Studies show:

  • This compound likely has a pKa near 8.5–9.0, similar to 4-MCPBA derivatives, due to the electron-donating cyclopentyl group .
  • In contrast, 3-AcPBA (pKa ~7.5) and 4-Ethylpyrimidin-5-yl boronic acid (pKa ~8.0) exhibit lower pKa values, enhancing diol binding at physiological pH .
  • Binding constants (K) for glucose with cyclopentyl derivatives are estimated at 10–50 M⁻¹, lower than phenylboronic acids (K > 100 M⁻¹) due to steric hindrance .

Vorbereitungsmethoden

Preparation Methods of (4-Cyclopentylpyrimidin-5-yl)boronic Acid

Specific Synthetic Route for this compound

While direct literature specifically for this compound is limited, the compound can be synthesized by analogy to established methods for pyrimidinylboronic acids and related heteroarylboronic acids.

Starting Material Preparation
  • 4-Cyclopentylpyrimidine derivatives can be synthesized or obtained commercially, typically with a halogen (e.g., bromine or iodine) at the 5-position to serve as a handle for subsequent borylation.
Metal-Halogen Exchange and Borylation
  • The 5-halogenated 4-cyclopentylpyrimidine undergoes metal-halogen exchange using n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the corresponding organolithium intermediate.

  • This intermediate is then reacted with a boron electrophile such as triisopropyl borate (B(Oi-Pr)3) to install the boronic acid moiety.

  • Hydrolysis during work-up liberates the free boronic acid.

This method is known for its efficiency and has been used for related pyrimidinylboronic acids, providing good yields and high purity.

Isolation and Purification
  • The crude boronic acid is isolated by acid-base extraction sequences designed to remove impurities and byproducts.

  • Purification can be achieved by recrystallization or chromatography, yielding the target compound with high purity.

Alternative Synthetic Approaches

Transition Metal-Catalyzed Cross-Coupling
  • Suzuki–Miyaura coupling of 5-halopyrimidines with bis(pinacolato)diboron in the presence of palladium catalysts can afford the pinacol boronate ester intermediate.

  • Subsequent deprotection of the pinacol ester under mild acidic or oxidative conditions yields the free boronic acid.

  • This approach is scalable and amenable to large-scale synthesis.

Direct C–H Borylation
  • Iridium- or rhodium-catalyzed direct C–H borylation of pyrimidines is a more recent method that allows installation of boronic acid groups without prefunctionalization.

  • However, regioselectivity and compatibility with the cyclopentyl substituent require careful optimization.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Metal-halogen exchange n-BuLi, THF, -78 °C >85 Formation of pyrimidinyl lithium species
Borylation B(Oi-Pr)3, room temperature 75-85 Followed by acidic work-up
Protection (if needed) TMSCl, bis-silylation Quantitative Prevents amine side reactions
Suzuki–Miyaura borylation Pd catalyst, bis(pinacolato)diboron, base, solvent 80-90 Pinacol boronate ester intermediate formed
Pinacol ester deprotection Mild acid or oxidative cleavage (NaIO4, diethanolamine) 80-90 Two-step protocol improves yield and purity

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Metal-halogen exchange + borylation n-BuLi, B(Oi-Pr)3, low temp High yield, well-established Requires low temperature, sensitive to moisture
Suzuki–Miyaura borylation Pd catalyst, bis(pinacolato)diboron, base Scalable, mild conditions Requires catalyst, multi-step
Direct C–H borylation Ir or Rh catalyst, diboron reagent No prefunctionalization needed Regioselectivity challenges, catalyst cost

Q & A

Q. What are the common synthetic routes for synthesizing (4-Cyclopentylpyrimidin-5-yl)boronic acid, and what challenges arise during purification?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where halogenated pyrimidine precursors react with cyclopentylboronic acid derivatives. Key challenges include:

  • Protection of the boronic acid moiety to avoid side reactions during multi-step synthesis. For example, boronic esters (e.g., pinacol esters) are often used as intermediates due to their stability .
  • Purification difficulties due to boronic acids’ polarity and tendency to form oligomers. Strategies include derivatization into esters for chromatography or using reverse-phase HPLC with mass spectrometry-compatible buffers .

Q. How can researchers validate the purity of this compound given potential genotoxic impurities?

A validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is recommended for trace impurity analysis:

  • Limit of detection (LOD) and limit of quantification (LOQ) should be established below 1 ppm, adhering to ICH guidelines .
  • Sample preparation avoids derivatization by using acidic mobile phases (e.g., 0.1% formic acid) to enhance ionization efficiency for underivatized boronic acids .

Q. What analytical techniques are most effective for characterizing boronic acid reactivity in aqueous environments?

  • pH-dependent NMR spectroscopy monitors boronic acid-diol interactions (e.g., with fructose or glucose) to assess binding constants.
  • Surface Plasmon Resonance (SPR) quantifies glycoprotein binding affinity on boronic acid-functionalized surfaces, though secondary interactions (e.g., electrostatic) must be minimized using low-ionic-strength buffers .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacokinetic properties of this compound in drug design?

  • Bioisosteric replacement : Substitute the cyclopentyl group with fluorinated or heteroaromatic moieties to improve metabolic stability .
  • Prodrug strategies : Mask the boronic acid as a trifluoroborate salt to enhance solubility and reduce off-target reactivity .

Q. What methodologies address contradictions in reported binding affinities of boronic acids for glycoproteins?

  • Systematic SPR analysis under varied buffer conditions (pH, ionic strength) isolates specific vs. non-specific interactions. For example, replacing phosphate buffer with HEPES reduces interference from competing anions .
  • Competitive binding assays with free diols (e.g., sorbitol) confirm boronate ester formation as the primary interaction mechanism .

Q. How can boronic acid-based hydrogels be engineered for stimuli-responsive drug delivery?

  • Dynamic covalent cross-linking : Use boronate ester bonds between polyvinyl alcohol (PVA) and boronic acid-modified polymers. These hydrogels self-heal at physiological pH and degrade in acidic environments (e.g., tumor microenvironments) .
  • Multi-stimuli responsiveness : Incorporate temperature-sensitive monomers (e.g., N-isopropylacrylamide) to enable dual pH/thermal activation .

Q. What strategies improve the selectivity of boronic acid sensors for Gram-positive bacteria detection?

  • Functionalization with zwitterionic polymers reduces non-specific binding to Gram-negative bacterial membranes.
  • Dual-probe systems combine boronic acid-carbon dots (for glycolipid recognition) with cationic peptides (for membrane disruption), enhancing specificity and signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyclopentylpyrimidin-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Cyclopentylpyrimidin-5-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.